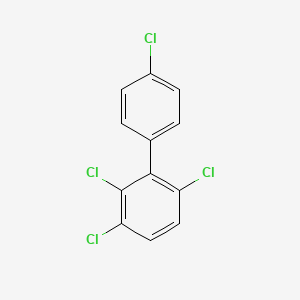

2,3,4',6-Tetrachlorobiphenyl

Vue d'ensemble

Description

2,3,4’,6-Tetrachlorobiphenyl is one of the many polychlorinated biphenyls (PCBs), which are synthetic organic chemicals containing chlorine atoms attached to biphenyl. These compounds were widely used in various industrial applications due to their chemical stability and insulating properties. their persistence in the environment and potential health hazards have led to a ban on their production and use in many countries .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4’,6-Tetrachlorobiphenyl typically involves the chlorination of biphenyl under controlled conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and duration, are carefully controlled to achieve the desired substitution pattern on the biphenyl ring .

Industrial Production Methods: Industrial production of polychlorinated biphenyls, including 2,3,4’,6-Tetrachlorobiphenyl, was historically carried out by the direct chlorination of biphenyl in the presence of a catalyst. The process involved the use of large-scale reactors and stringent control of reaction parameters to ensure the production of specific PCB congeners .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4’,6-Tetrachlorobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of hydroxylated metabolites.

Reduction: Dechlorination reactions can occur under specific conditions.

Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups

Common Reagents and Conditions:

Oxidation: Catalysts such as cytochrome P450 enzymes are commonly used.

Reduction: Reducing agents like sodium borohydride can be employed.

Substitution: Nucleophiles such as hydroxide ions are used in substitution reactions

Major Products:

Hydroxylated Metabolites: Formed during oxidation reactions.

Dechlorinated Biphenyls: Resulting from reduction reactions.

Substituted Biphenyls: Produced through nucleophilic substitution

Applications De Recherche Scientifique

2,3,4’,6-Tetrachlorobiphenyl has been extensively studied in various scientific fields:

Chemistry: Used as a model compound to study the behavior of PCBs in different chemical reactions.

Biology: Investigated for its effects on biological systems, including its role as an endocrine disruptor.

Medicine: Studied for its toxicological effects and potential health risks.

Industry: Historically used in electrical insulating fluids, hydraulic fluids, and as plasticizers.

Mécanisme D'action

The mechanism of action of 2,3,4’,6-Tetrachlorobiphenyl involves its interaction with cellular enzymes and receptors. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can further interact with cellular targets. The compound can disrupt endocrine functions by mimicking or blocking hormone actions, leading to various biological effects .

Comparaison Avec Des Composés Similaires

- 2,3,4,4’-Tetrachlorobiphenyl

- 2,3,5,6-Tetrachlorobiphenyl

- 2,2’,4,4’-Tetrachlorobiphenyl

Comparison: 2,3,4’,6-Tetrachlorobiphenyl is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and biological effects. Compared to other tetrachlorobiphenyls, it may exhibit different metabolic pathways and toxicological profiles .

Activité Biologique

2,3,4',6-Tetrachlorobiphenyl (PCB 77) is a member of the polychlorinated biphenyl (PCB) family, which consists of 209 different congeners. This compound has garnered attention due to its potential biological activity, particularly in relation to endocrine disruption and environmental persistence. This article reviews the biological activity of PCB 77, focusing on its hormonal effects, metabolic pathways, and implications for environmental health.

Chemical Structure and Properties

This compound has the chemical formula and is characterized by four chlorine atoms attached to a biphenyl structure. The specific positions of the chlorine atoms influence its biological activity and toxicity.

Hormonal Activity

Estrogenic Activity

Research indicates that PCB 77 exhibits estrogenic activity. A study found that certain hydroxylated metabolites of PCBs showed varying degrees of estrogenic activity in yeast two-hybrid assays. Specifically, PCB 77 demonstrated moderate estrogenic effects; however, these effects were significantly altered when subjected to metabolic activation by rat liver S9 preparations .

Thyroid Hormone Activity

In addition to its estrogenic properties, PCB 77 has been shown to interact with thyroid hormone pathways. One study reported that a specific metabolite of PCB 77 exhibited thyroid hormonal activity equivalent to approximately 5% of thyroxine (T4) activity . This suggests a potential for disruption in thyroid hormone signaling, which could have significant implications for developmental and metabolic processes in exposed organisms.

Metabolic Pathways

The metabolism of PCB 77 involves several pathways, including reductive dechlorination. Research has identified various microbial populations capable of dechlorinating PCBs in contaminated sediments. For instance, Dehalococcoides-like organisms have been implicated in the anaerobic dechlorination of PCB 77 in sediment microcosms . The metabolic fate of PCB 77 can lead to less chlorinated and potentially less toxic products.

Table: Summary of Biological Activities

| Biological Activity | Findings |

|---|---|

| Estrogenic Activity | Moderate activity; altered by metabolic activation |

| Thyroid Activity | 5% T4 equivalent activity from specific metabolites |

| Dechlorination | Microbial populations capable of reductive dechlorination |

Case Studies

-

Sediment Microcosm Studies

In a controlled laboratory setting, sediment microcosms were established to study the dechlorination processes involving PCB 77. These studies demonstrated that temperature significantly influenced the rate and pattern of microbial dechlorination . Higher temperatures generally enhanced the microbial activity leading to more efficient dechlorination. -

Environmental Impact Assessments

Field studies have assessed the distribution and impact of PCB 77 in freshwater ecosystems. These studies often measure the concentration of PCBs along with biological indicators such as diatom taxa diversity and abundance . The results indicate that higher concentrations of PCBs correlate with reduced biodiversity in aquatic environments.

Implications for Environmental Health

The biological activities associated with PCB 77 highlight its potential risks as an environmental contaminant. Its estrogenic and thyroid-disrupting properties raise concerns about its impact on wildlife and human health. Additionally, the persistence of PCBs in the environment necessitates ongoing monitoring and remediation efforts.

Propriétés

IUPAC Name |

1,2,4-trichloro-3-(4-chlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-8-3-1-7(2-4-8)11-9(14)5-6-10(15)12(11)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXRXQYZZALWWGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(C=CC(=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3074159 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52663-58-8 | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4',6-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3074159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4',6-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K2Y92IEV5R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,4',6-Tetrachlorobiphenyl interact with biological systems and what are the downstream effects?

A1: The research paper demonstrates that this compound is metabolized in mice via the mercapturic acid pathway. [] This involves the formation of metabolites, primarily 4-methylsulphonyl-2,3,4',6-tetrachlorobiphenyl, which exhibit specific binding in lung tissue, particularly in the tracheo-bronchial mucosa. [] This suggests a potential target for this compound and its metabolites, which could be further investigated to understand their biological effects.

Q2: What analytical methods were used to study the metabolism of this compound?

A2: The researchers utilized a combination of techniques to analyze the metabolism of this compound in mice. These included radiolabeling with carbon-14 (14C) and sulfur-35 (35S) to track the compound and its metabolites. [] Gel permeation chromatography followed by gas chromatography-mass spectrometry was employed to identify and quantify the different metabolites formed. [] Autoradiography was also used to visualize the distribution of the radiolabeled compound within the mouse tissues. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.